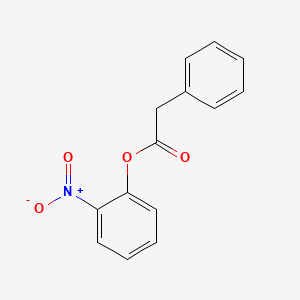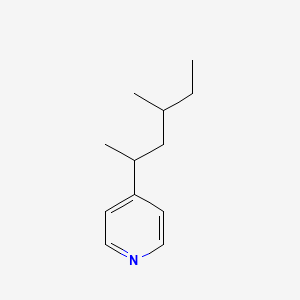
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene is an organic compound with the molecular formula C10H11BrClNO3 It is a derivative of benzene, substituted with bromobutoxy, chloro, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene typically involves the reaction of 1-chloro-2-nitro-4-hydroxybenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
- Dissolve 1-chloro-2-nitro-4-hydroxybenzene in DMF.
- Add potassium carbonate to the solution.
- Introduce 1,4-dibromobutane to the reaction mixture.
- Heat the mixture to around 80-100°C and stir for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent like ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include distillation and advanced chromatographic techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or higher pressure.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups replacing the bromobutoxy group.
Reduction: Formation of 1-(4-Aminobutoxy)-2-chloro-4-nitrobenzene.
Oxidation: Formation of corresponding aldehydes or carboxylic acids depending on the extent of oxidation.
科学研究应用
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds with biological activity.
Biological Studies: Used in studies to understand the interaction of halogenated aromatic compounds with biological systems.
作用机制
The mechanism of action of 1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
相似化合物的比较
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene can be compared with similar compounds such as:
1-(4-Bromobutoxy)-4-nitrobenzene: Lacks the chloro group, which may affect its reactivity and applications.
1-(4-Bromobutoxy)-2-chloro-4-aminobenzene:
1-(4-Bromobutoxy)-2-chloro-4-methylbenzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in different fields.
属性
CAS 编号 |
22197-83-7 |
|---|---|
分子式 |
C10H11BrClNO3 |
分子量 |
308.55 g/mol |
IUPAC 名称 |
1-(4-bromobutoxy)-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C10H11BrClNO3/c11-5-1-2-6-16-10-4-3-8(13(14)15)7-9(10)12/h3-4,7H,1-2,5-6H2 |
InChI 键 |
GCFIQYGXXKTAFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


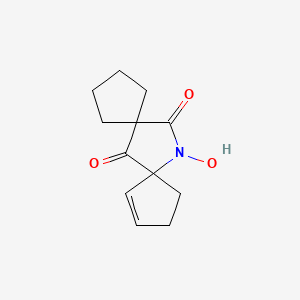
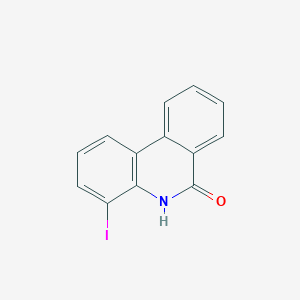
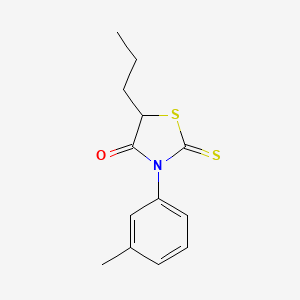
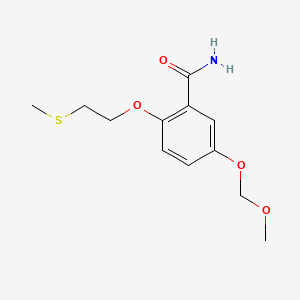

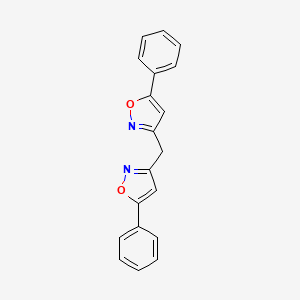
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)

![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)


